![molecular formula C15H17N5OS2 B2507120 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034568-49-3](/img/structure/B2507120.png)
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Description
The compound "N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide" is a novel organic molecule that appears to be related to a class of compounds with potential biological activities. The papers provided discuss various amide derivatives with pyrazole and thiadiazole moieties, which are known for their potential as carbonic anhydrase inhibitors and for their antimicrobial properties. These compounds are synthesized through different reactions and are characterized by various spectroscopic techniques.
Synthesis Analysis
The synthesis of related compounds involves the formation of amide derivatives from pyrazole carboxylic acids and thiadiazole sulfonamides. For instance, the synthesis of pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide is achieved from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride and related compounds . Another synthesis route involves the cyclocondensation reaction of carbohydrazones with thioglycolic acid in DMF to produce benzofuran-2-yl derivatives . These methods indicate the versatility of the synthetic approaches for creating a variety of amide derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed through elemental analysis and spectral studies, including IR, 1H NMR, 13C NMR, and Mass spectra . These techniques provide detailed information about the molecular framework and the functional groups present in the compounds, which are crucial for understanding their chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typically condensation reactions, where different building blocks are combined to form the desired amide derivatives. The reactions are carried out under specific conditions, such as in the presence of DMF or ethanol as solvents, and may involve intermediate steps, such as the formation of carbohydrazides . The reactivity of the compounds is influenced by the presence of various substituents on the pyrazole and thiadiazole rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of amide, pyrazole, and thiadiazole groups can confer certain solubility characteristics, reactivity, and potential for interaction with biological molecules. The inhibitory effects of these compounds on carbonic anhydrase isoenzymes suggest that they have specific binding affinities, which are quantified by I50 and Ki values . Additionally, the compounds' potential for antimicrobial activity is evaluated through in vitro bioassays against various pathogenic microorganisms .
Relevant Case Studies
The inhibitory effects of the synthesized amides on carbonic anhydrase isoenzymes have been studied in vitro, with some compounds showing more potent inhibition than the parent compounds . This suggests their potential as therapeutic agents. Furthermore, the antibacterial and antifungal activities of related compounds have been screened, showing effectiveness against several pathogenic strains . The antidepressant activity of thiophene-based pyrazolines has also been evaluated, with certain derivatives showing promising results in behavioral investigations .
Mechanism of Action
Target of Action
For instance, some pyrazole derivatives have been found to exhibit anti-inflammatory, antidiabetic, analgesic, and antitumor properties .
Mode of Action
The mode of action would depend on the specific biological target. For example, some pyrazole derivatives act by inhibiting certain enzymes, thereby modulating the biochemical pathways in which these enzymes are involved .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Given the broad range of activities associated with pyrazole derivatives, it’s likely that multiple pathways could be influenced .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Pyrazole derivatives, for example, are generally well absorbed and can be metabolized by various enzymes in the body .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For instance, if the compound were to act as an enzyme inhibitor, it could lead to decreased activity of that enzyme and alterations in the cellular processes that the enzyme is involved in .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the activity of a compound can be affected by the pH of its environment, as pH can influence the compound’s ionization state and, consequently, its ability to interact with its targets .
properties
IUPAC Name |
4-propyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS2/c1-2-4-12-14(23-19-18-12)15(21)16-9-13(11-5-8-22-10-11)20-7-3-6-17-20/h3,5-8,10,13H,2,4,9H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIVVIDVTGHXCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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